4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline
Description
Properties
CAS No. |
1357094-59-7 |
|---|---|
Molecular Formula |
C13H11N3 |
Molecular Weight |
209.252 |
IUPAC Name |
4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline |
InChI |
InChI=1S/C13H11N3/c14-10-3-1-9(2-4-10)12-7-15-8-13-11(12)5-6-16-13/h1-8,16H,14H2 |
InChI Key |
MQTAICMNSKFQHP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CN=CC3=C2C=CN3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Ring Position Variations : The pyrrolopyridine ring position ([2,3-c] vs. [2,3-b]) alters electronic properties and steric interactions. For example, [2,3-b] isomers (e.g., compounds in ) often exhibit enhanced solubility due to oxygen linkers, whereas the [2,3-c] isomer in the target compound lacks such modifications, favoring direct aromatic interactions .
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Compounds with chloro (Cl), trifluoromethyl (CF₃), or fluoro (F) substituents (e.g., ) show improved metabolic stability and target binding affinity compared to the unsubstituted parent compound .
- Linker Groups : Ether or morpholine linkers (e.g., ) increase molecular flexibility and solubility but may reduce membrane permeability .
Biological Relevance : The trifluoromethyl and difluoroaniline derivatives (e.g., ) are frequently employed in kinase inhibitors (e.g., MAP4K1), whereas the unsubstituted aniline in the target compound serves as a foundational scaffold for further functionalization .
Functional Performance in Drug Discovery
- Target Compound : Its minimal substitution profile makes it a preferred intermediate for introducing diverse functional groups (e.g., sulfonamides, ureas) in early-stage drug discovery .
- Morpholine Derivatives (): Exhibit enhanced solubility but lower blood-brain barrier penetration due to increased polarity.
- Trifluoromethyl-Substituted Analogues (): Demonstrate superior pharmacokinetic profiles and target selectivity in kinase inhibition assays .
Preparation Methods
Halogenated Intermediate Synthesis
The synthesis often begins with halogenated pyrrolopyridine precursors to enable subsequent cross-coupling reactions. For example, 4-chloro-1H-pyrrolo[2,3-c]pyridine serves as a pivotal intermediate, synthesized via iodination and chlorination of pyrrolopyridine derivatives. In one protocol, 4-amino-2-bromopyridine undergoes iodination using iodine monochloride in acetic acid, yielding 2-bromo-5-iodopyridin-4-amine with 38% efficiency after chromatographic purification. This intermediate’s halogen atoms at C-2 and C-5 enable chemoselective functionalization at later stages.
The introduction of the aniline moiety at the pyrrolopyridine C-4 position frequently relies on Suzuki–Miyaura cross-coupling. A chemoselective protocol developed for analogous 7-azaindoles uses 4-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and arylboronic acids in the presence of Pd/C–PPh3–CuI catalysts. Adapting this method, coupling 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine with 4-aminophenylboronic acid could install the aniline group. However, protecting the aniline’s amine as a boronic ester (e.g., N-Boc-4-boronophenylalanine) is essential to prevent catalyst poisoning.
Buchwald–Hartwig Amination
Direct amination at C-4 via Buchwald–Hartwig coupling offers an alternative pathway. Using Pd2(dba)3 and Xantphos as catalytic systems, secondary amines have been coupled to 4-chloropyrrolopyridines in yields exceeding 70%. For primary anilines, however, side reactions such as dimerization necessitate careful optimization of base (Cs2CO3) and ligand (BINAP) combinations.
Protective Group Strategies
Sulfonyl and SEM Protection
The pyrrole nitrogen’s reactivity often mandates protection during synthesis. Phenylsulfonyl groups are introduced via reaction with PhSO2Cl in acetone, providing 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine intermediates. Alternatively, trimethylsilylethoxymethyl (SEM) groups are employed, though their removal with HCl/MeOH risks formaldehyde release, leading to tricyclic byproducts. Comparative studies indicate sulfonyl protection offers superior stability during cross-coupling.
Aniline Protection and Deprotection
The aniline’s primary amine is typically protected as a tert-butoxycarbonyl (Boc) group during coupling. Post-coupling deprotection with trifluoroacetic acid (TFA) or HCl in dioxane restores the free amine. For example, Boc-protected 4-aminophenylboronic acid, when coupled to a chloropyrrolopyridine, undergoes deprotection in 2 M NaOH/EtOH to yield the target compound.
Microwave-Assisted Synthesis
Recent advancements leverage microwave irradiation to accelerate coupling reactions. A protocol for 6-aryl-pyrrolo[3,2-c]pyridines employs microwave conditions (125°C, 26 min) with Pd(PPh3)4 and K2CO3, achieving >80% yields. Adapting this to 4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline synthesis could reduce reaction times from hours to minutes while maintaining selectivity.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd/C, PPh3, CuI, H2O, 80°C | 65–75 | Chemoselective, aqueous conditions | Requires boronated aniline precursor |
| Buchwald–Hartwig Amination | Pd2(dba)3, Xantphos, Cs2CO3, 100°C | 70–80 | Direct amination | Sensitive to oxygen/moisture |
| Microwave-Assisted | Pd(PPh3)4, K2CO3, 125°C, 26 min | 80–85 | Rapid, high efficiency | Specialized equipment required |
Challenges and Optimization
Byproduct Formation
Deprotection steps, particularly SEM group removal, often generate side products. For instance, SEM cleavage with HCl releases formaldehyde, which can react with the amine to form imine-linked dimers or tricyclic structures. Replacing SEM with thermally stable groups (e.g., tert-butyl) mitigates this issue.
Q & A
Q. What protocols ensure reproducibility in multi-step syntheses across labs?
- Methodological Answer :
- Detailed SOPs : Document exact conditions (e.g., solvent batch, humidity control).
- Intermediate characterization : Share NMR/HPLC data for all intermediates to confirm consistency.
- Round-robin testing : Collaborate with external labs to replicate key steps and identify critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
